molecular formula C7H9FNOP B2676974 (6-Fluoropyridin-3-yl)dimethylphosphine oxide CAS No. 2503206-57-1

(6-Fluoropyridin-3-yl)dimethylphosphine oxide

Cat. No. B2676974
CAS RN: 2503206-57-1
M. Wt: 173.127
InChI Key: WJRBUXDUVIQJDH-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-3-yl)dimethylphosphine oxide, also known as 6-FDPO, is a phosphine oxide and a member of the pyridine family of compounds. It is an organic compound with the molecular formula C7H9FO2P. 6-FDPO is a colorless, volatile liquid that is soluble in organic solvents, including alcohols, ethers, and hydrocarbons. 6-FDPO is used in a variety of scientific applications, such as in the synthesis of drugs, polymers, and other organic compounds. It also has potential applications in catalysis and in the development of new materials.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : Research has shown the use of (6-Fluoropyridin-3-yl)dimethylphosphine oxide in the synthesis of various heterocyclic compounds. For example, a study by Sarantakis et al. (1968) demonstrated the preparation of 2-fluoropyridine N-oxide and its reactions with α-amino-acids, leading to potential routes for N-terminal analysis of peptides and carboxy-activation (Sarantakis, Sutherland, Tortorella, & Tortorella, 1968).

  • Organophosphorus Chemistry : Fields, Haszeldine, and Wood (1970) discussed the reactions of dimethylphosphine with various olefins, exploring the chemical properties and potential applications in organophosphorus chemistry. This work highlights the versatility of dimethylphosphine derivatives in synthetic chemistry (Fields, Haszeldine, & Wood, 1970).

Applications in Catalysis

  • Catalysis of Organic Reactions : The compound has been utilized in catalyzing organic reactions. For instance, Chaudhuri et al. (2005) used 3,5-Dimethylpyrazolium fluorochromate as a catalyst for the oxidation of primary, secondary, and allylic alcohols using hydrogen peroxide. This research points to the potential of using related compounds in catalysis (Chaudhuri, Dehury, Hussain, Duarah, Gogoi, & Kantam, 2005).

  • Nucleophilic Catalysis : Schirrmacher, Wängler, Schirrmacher, August, and Rösch (2002) discussed Dimethylpyridin-4-ylamine-catalyzed reactions in the synthesis of O6-substituted guanine derivatives, showcasing the utility of fluoropyridine derivatives in nucleophilic catalysis (Schirrmacher, Wängler, Schirrmacher, August, & Rösch, 2002).

Biochemical Applications

  • Interaction with Biological Molecules : The interaction of compounds like this compound with biological molecules is also a research focus. Charbonnière et al. (2005) investigated the photophysical and structural impacts of phosphorylated anions associated with lanthanide complexes, contributing to our understanding of bioinorganic chemistry (Charbonnière, Schurhammer, Mameri, Wipff, & Ziessel, 2005).

  • Synthesis of Phosphorus-Containing Compounds : The synthesis of compounds like dimethyl 4‐thiazolidinylphosphine oxides and their derivatives has been explored, as reported by Gröger et al. (1997). These studies provide insights into the diverse applications of phosphorus-containing compounds in biochemical research (Gröger, Tehranfar, Martens, Goerlich, Thönnessen, Jones, & Schmutzler, 1997).

Agricultural Applications

  • Insecticide Development : The derivative of this compound, specifically dimefox, has been used in developing systemic insecticides for agricultural purposes. Research by Hanna and Nicol (1954) on its application by trunk implantation to control mealybug vectors of the cacao swollen shoot virus demonstrates its utility in pest control (Hanna & Nicol, 1954).

properties

IUPAC Name

5-dimethylphosphoryl-2-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FNOP/c1-11(2,10)6-3-4-7(8)9-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRBUXDUVIQJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2503206-57-1
Record name 5-(dimethylphosphoryl)-2-fluoropyridine
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